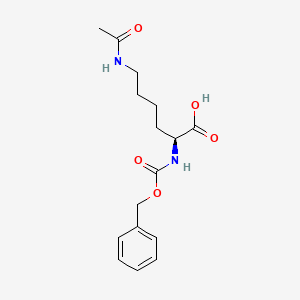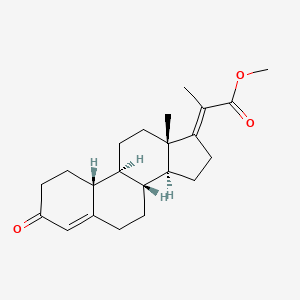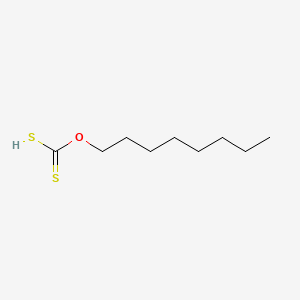
(+)-Furfurylmethyl(alpha-methylphenethyl)ammonium cyclohexylsulphamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium is a complex organic compound with the molecular formula C21H32N2O4S and a molecular weight of 408.555 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium involves multiple steps, typically starting with the preparation of the cyclohexylsulfamate group. This can be achieved by reacting cyclohexylamine with sulfamic acid under controlled conditions. The furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium moiety can be synthesized through a series of reactions involving the formation of the furan ring and subsequent alkylation and amination steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phenylpropan-2-yl group can be reduced to form the corresponding alcohol.
Substitution: The cyclohexylsulfamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the phenylpropan-2-yl group.
Substitution: Various substituted cyclohexylsulfamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium involves its interaction with specific molecular targets. For example, the cyclohexylsulfamate group can inhibit certain enzymes by mimicking the natural substrate, while the furan ring can interact with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-[3-(trifluoromethyl)phenyl]propan-2-yl)azanium: Similar structure but with a trifluoromethyl group, which can alter its chemical properties and reactivity.
N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium: The base structure without additional substituents.
Uniqueness
N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-(1-phenylpropan-2-yl)azanium is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclohexylsulfamate group, in particular, distinguishes it from other similar compounds and contributes to its unique properties.
Propiedades
Número CAS |
3776-92-9 |
|---|---|
Fórmula molecular |
C21H32N2O4S |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
cyclohexylsulfamic acid;N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C15H19NO.C6H13NO3S/c1-13(11-14-7-4-3-5-8-14)16(2)12-15-9-6-10-17-15;8-11(9,10)7-6-4-2-1-3-5-6/h3-10,13H,11-12H2,1-2H3;6-7H,1-5H2,(H,8,9,10) |
Clave InChI |
AVANVRBQOCVTLV-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CO2.C1CCC(CC1)NS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)


![2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)



